N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide
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Overview
Description
N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiolane ring, a cyano group, and a pyrazole moiety, making it a versatile molecule for chemical reactions and biological interactions.
Mechanism of Action
Target of Action
The primary target of N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
The compound interacts with the RyR, potentially acting as an activator .
Biochemical Pathways
The RyR is involved in calcium signaling pathways within cells. Activation of the RyR by the compound could disrupt these pathways, leading to detrimental effects on the insect’s physiology .
Pharmacokinetics
The compound’s insecticidal activities suggest it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action on the RyR leads to significant insecticidal activity. For example, one derivative of the compound showed 84% larvicidal activity against the diamondback moth (Plutella xylostella) at a concentration of 0.1 mg/L .
Action Environment
The compound’s insecticidal activity suggests it is effective under the environmental conditions encountered by the target insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.
Thiolane Ring Formation: The thiolane ring is formed by reacting a suitable thiol with an alkene or alkyne under acidic or basic conditions.
Cyano Group Addition: The cyano group is typically introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Final Coupling: The final step involves coupling the thiolane and pyrazole intermediates under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H2).
Substitution: Electrophiles like bromine, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or acylated derivatives of the fluorophenyl group.
Scientific Research Applications
N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Similar structure with a different substitution pattern on the pyrazole ring.
N-(3-Cyanothiolan-3-YL)-2-[1-(4-chlorophenyl)pyrazol-3-YL]acetamide: Similar structure with a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide is unique due to the combination of its thiolane ring, cyano group, and fluorophenyl-pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-[1-(4-fluorophenyl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS/c17-12-1-3-14(4-2-12)21-7-5-13(20-21)9-15(22)19-16(10-18)6-8-23-11-16/h1-5,7H,6,8-9,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILRRLXSBXFOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CC2=NN(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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